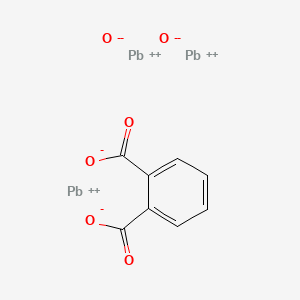
Methyl 2-amino-3-cyclobutylpropanoate hydrochloride
説明
Methyl 2-amino-3-cyclobutylpropanoate hydrochloride, also known as mACCPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclobutyl derivative of the amino acid proline and has been found to exhibit several unique biochemical and physiological effects.
作用機序
The mechanism of action of Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is not fully understood, but it is thought to involve the modulation of several cellular pathways. Studies have shown that Methyl 2-amino-3-cyclobutylpropanoate hydrochloride can inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. Additionally, Methyl 2-amino-3-cyclobutylpropanoate hydrochloride has been found to modulate the activity of several signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Methyl 2-amino-3-cyclobutylpropanoate hydrochloride has been found to exhibit several unique biochemical and physiological effects. Studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, suggesting its potential therapeutic effects in neurological disorders. Additionally, Methyl 2-amino-3-cyclobutylpropanoate hydrochloride has been found to have a high binding affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
実験室実験の利点と制限
One of the major advantages of using Methyl 2-amino-3-cyclobutylpropanoate hydrochloride in lab experiments is its potential therapeutic applications in several disease conditions. Additionally, this compound has been found to have a high binding affinity for several receptors, making it a useful tool for studying the activity of these receptors. However, one of the limitations of using Methyl 2-amino-3-cyclobutylpropanoate hydrochloride in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of this compound in lab experiments.
将来の方向性
There are several future directions for research on Methyl 2-amino-3-cyclobutylpropanoate hydrochloride. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in neurological disorders and cancer. Additionally, studies are needed to determine the optimal dosing and safety profile of Methyl 2-amino-3-cyclobutylpropanoate hydrochloride in humans. Further research is also needed to investigate the potential side effects and interactions of this compound with other drugs.
科学的研究の応用
MACCPH has been found to exhibit several potential therapeutic applications in scientific research. One of the major applications of Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Studies have shown that Methyl 2-amino-3-cyclobutylpropanoate hydrochloride can inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. Additionally, Methyl 2-amino-3-cyclobutylpropanoate hydrochloride has been found to have neuroprotective effects in animal models of Parkinson's disease.
Another potential application of Methyl 2-amino-3-cyclobutylpropanoate hydrochloride is in the treatment of cancer. Studies have shown that Methyl 2-amino-3-cyclobutylpropanoate hydrochloride can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in cancer treatment.
特性
IUPAC Name |
methyl 2-amino-3-cyclobutylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWGMFNFPCAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



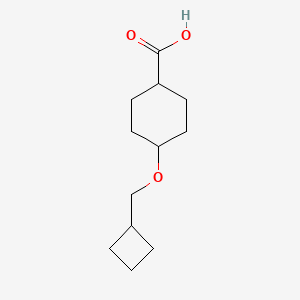
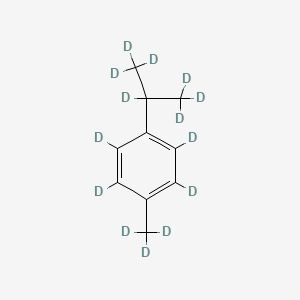
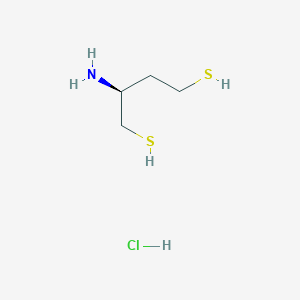
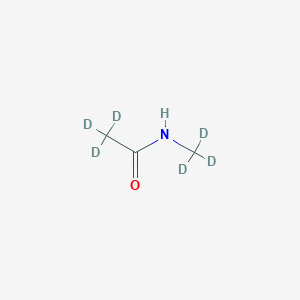
![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)

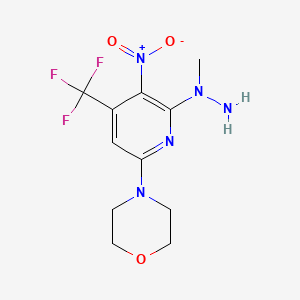
![{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1458404.png)
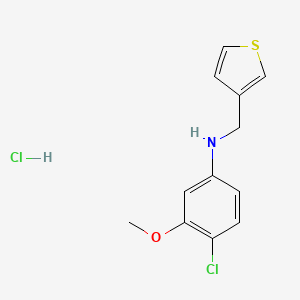
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)
![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)


